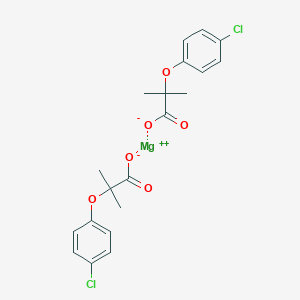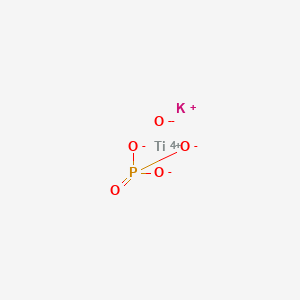![molecular formula C20H16N2O4 B227206 3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, commonly known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which plays a crucial role in regulating various physiological and behavioral functions in the human body. MIPT has gained significant attention in the scientific community due to its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
MIPT exerts its pharmacological effects by selectively activating the serotonin receptor 5-HT2A, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The activation of 5-HT2A receptors by MIPT leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
MIPT has been shown to induce a range of biochemical and physiological effects, including changes in neuronal activity, alterations in neurotransmitter release, and changes in gene expression. MIPT has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems, which are involved in the regulation of various cognitive and behavioral functions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MIPT in lab experiments is its high potency and selectivity for the serotonin receptor 5-HT2A, which allows for precise and specific modulation of this receptor. However, one of the main limitations of using MIPT in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on MIPT. One area of interest is the development of novel MIPT analogs with improved pharmacological properties, such as increased solubility and selectivity for the 5-HT2A receptor. Another area of interest is the investigation of the potential therapeutic applications of MIPT in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, research on the mechanisms underlying the pharmacological effects of MIPT could provide valuable insights into the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions.
Synthesis Methods
The synthesis of MIPT involves several steps, starting with the preparation of the intermediate compound 2-(2-methyl-1H-indol-3-yl)acetic acid, which is then converted into the final product through a series of reactions. The most commonly used method for synthesizing MIPT is the one-pot synthesis, which involves the condensation of 2-(2-methyl-1H-indol-3-yl)acetic acid with ethyl oxalyl chloride in the presence of triethylamine and subsequent hydrolysis using sodium hydroxide.
Scientific Research Applications
MIPT has been extensively studied for its potential applications in various scientific research areas. In neuroscience, MIPT has been used as a tool to study the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions, including cognition, perception, and mood regulation. MIPT has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.
properties
Product Name |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid |
|---|---|
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c1-11-18(14-7-2-3-8-16(14)21-11)15-10-17(23)22(19(15)24)13-6-4-5-12(9-13)20(25)26/h2-9,15,21H,10H2,1H3,(H,25,26) |
InChI Key |
XPCHQJJZYQCJMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)



![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)